1,3,5-trimethyl-N-(2-methyl-2-(thiophen-3-yl)propyl)-1H-pyrazole-4-carboxamide
Description
1,3,5-Trimethyl-N-(2-methyl-2-(thiophen-3-yl)propyl)-1H-pyrazole-4-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with three methyl groups at positions 1, 3, and 3. The carboxamide group at position 4 is linked to a branched alkyl chain containing a thiophen-3-yl moiety. The compound’s stereoelectronic properties are influenced by the pyrazole ring’s polarity, the electron-rich thiophene group, and the steric bulk of the 2-methylpropyl chain. Crystal structure determination of such compounds often employs the SHELX software suite, a widely used tool for small-molecule refinement .
Properties
IUPAC Name |
1,3,5-trimethyl-N-(2-methyl-2-thiophen-3-ylpropyl)pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3OS/c1-10-13(11(2)18(5)17-10)14(19)16-9-15(3,4)12-6-7-20-8-12/h6-8H,9H2,1-5H3,(H,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNCQSDQXSRMOLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)NCC(C)(C)C2=CSC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-trimethyl-N-(2-methyl-2-(thiophen-3-yl)propyl)-1H-pyrazole-4-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.
Substitution with Methyl Groups: Methylation of the pyrazole ring is achieved using methyl iodide in the presence of a strong base such as sodium hydride.
Attachment of the Thiophene Moiety: The thiophene group is introduced via a Friedel-Crafts alkylation reaction, using thiophene and an appropriate alkylating agent.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the pyrazole derivative with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1,3,5-trimethyl-N-(2-methyl-2-(thiophen-3-yl)propyl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, alkylating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
1,3,5-trimethyl-N-(2-methyl-2-(thiophen-3-yl)propyl)-1H-pyrazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, aiding in the understanding of biochemical pathways.
Mechanism of Action
The mechanism of action of 1,3,5-trimethyl-N-(2-methyl-2-(thiophen-3-yl)propyl)-1H-pyrazole-4-carboxamide depends on its specific application:
In Medicinal Chemistry: It may act by binding to specific enzymes or receptors, modulating their activity. The pyrazole ring can interact with active sites, while the thiophene moiety can enhance binding affinity through π-π interactions.
In Materials Science: The compound can participate in charge transfer processes, with the thiophene ring facilitating electron transport.
Comparison with Similar Compounds
Table 1: Structural Comparison with Analogs
Key Observations:
Thiophene Orientation : The thiophen-3-yl group in the target compound differs from the more common thiophen-2-yl isomers (e.g., Compounds a, b). The 3-yl position may alter electronic distribution, affecting π-π stacking interactions or metabolic stability .
Side Chain Bulk : The 2-methylpropyl chain introduces steric hindrance, which could reduce off-target interactions compared to linear chains in analogs like Compound e.
Hypothetical Pharmacological Profiles
While direct pharmacological data for the target compound are unavailable, inferences can be drawn from analogs:
- Pyrazole Derivatives: Known for kinase inhibition (e.g., JAK2/STAT3 pathways) due to their ability to mimic adenine in ATP-binding pockets. Methyl groups may enhance metabolic stability.
- For example, thiophen-3-yl groups in Compound e () may confer better CNS penetration due to reduced polarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
